ditiolacetais

Dithioacetals are a class of organic compounds containing two thioether groups (-S-) linked to the same carbonyl group, typically in an acetal-like structure. The general formula for dithioacetals is R1C(OR2)SR3, where R1, R2, and R3 can be a variety of alkyl or aryl groups. These compounds are often prepared by the reaction of a thiol with an acetal reagent under basic conditions.

Dithioacetals play significant roles in organic synthesis due to their ability to act as protecting groups for thiol functionalities. They are commonly used as intermediates in various chemical reactions, including cross-coupling reactions and transformations that require the protection or manipulation of sulfur-containing functional groups. Additionally, dithioacetals can be employed in the synthesis of drugs, agrochemicals, and other complex molecules where controlled modification of sulfhydryl groups is necessary.

The stability and reactivity of dithioacetals vary depending on their structure; however, they generally exhibit improved stabilities compared to thiol compounds. These properties make them valuable tools for synthetic chemists seeking efficient methods to handle thiols in a wide range of reactions.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

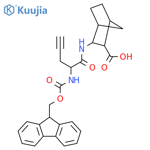

|

2,2-bis(ethylsulfanyl)acetohydrazide | 183474-72-8 | |

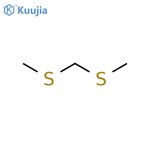

|

Bis(methylthio)methane | 1618-26-4 | C3H8S2 |

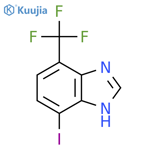

|

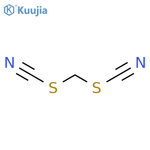

Methylene dithiocyanate | 6317-18-6 | C3H2N2S2 |

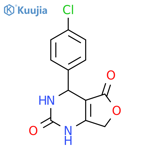

|

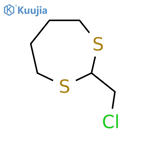

2-Chloromethyl-1,3dithiepane | 54237-86-4 | C6H11ClS2 |

|

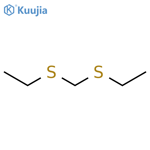

Bis(ethylthio)methane | 4396-19-4 | C5H12S2 |

|

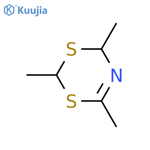

Dihydro-2,4,6-Trimethyl-1,3,5-(4H)dithiazine | 94944-51-1 | C6H11NS2 |

|

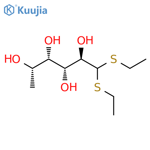

L-Rhamnose Diethyl Dithioacetal | 6748-70-5 | C10H22O4S2 |

|

N,N-dimethyl({(dimethylcarbamothioyl)sulfanylmethyl}sulfanyl)carbothioamide | 22656-77-5 | C7H14N2S4 |

|

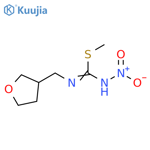

N-Nitro-N'-(tetrahydro-3-furanyl)methylcarbamimidothioic Acid Methyl Ester | 184848-82-6 | C7H13N3O3S |

|

2,2-bis(ethylsulfanyl)-N-methylacetamide | 240115-81-5 |

Literatura Relacionada

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

Fornecedores recomendados

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados